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(2-Hydroxyphenyl)phosphine

Cat. No.: B1253391
M. Wt: 126.09 g/mol
InChI Key: ZUYRZVQAOUOSQI-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)phosphine is a versatile organophosphorus compound of significant interest in scientific research, primarily valued as a precursor for the synthesis of more complex phosphine ligands and coordination compounds. Its molecular structure, featuring both a soft phosphorus donor and a hard phenolic oxygen donor, classifies it as a hemilabile ligand. This property allows it to form stable complexes with various metal centers, where it can coordinate in a bidentate or monodentate fashion, making it highly useful in the development of catalysts . Research into similar (2-hydroxyphenyl)-substituted phosphines has demonstrated their application in creating effective catalysts for reactions such as hydroformylation, although the specific steric and electronic properties of the P-substituents can greatly influence catalytic activity and stability . The primary research value of this compound lies in its utility in inorganic and organometallic chemistry for the preparation of novel metal complexes. These complexes are investigated for their potential to activate small molecules and serve as catalysts in organic transformations. Furthermore, derivatives of this compound can be converted into phosphinic acids or phosphine oxides, which are explored for advanced materials applications, including as flame retardants and luminescent materials . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7OP B1253391 (2-Hydroxyphenyl)phosphine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7OP

Molecular Weight

126.09 g/mol

IUPAC Name

2-phosphanylphenol

InChI

InChI=1S/C6H7OP/c7-5-3-1-2-4-6(5)8/h1-4,7H,8H2

InChI Key

ZUYRZVQAOUOSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)P

Synonyms

o-phosphinophenol

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyphenyl Phosphine and Its Analogues

Direct Synthesis Routes to Primary (2-Hydroxyphenyl)phosphine

The direct synthesis of primary this compound is not extensively documented, with many synthetic routes preferentially leading to the more stable phosphine (B1218219) oxide derivatives. However, access to the primary phosphine can be achieved through the reduction of these corresponding phosphine oxides or other pentavalent phosphorus precursors.

One viable pathway involves the preparation of (o-hydroxyphenyl)phosphine borane (B79455) adducts, which can serve as protected precursors to the primary phosphine. For instance, the rearrangement of 2-bromophenylphosphinite boranes can yield o-hydroxyphenylphosphine boranes. mdpi.comsemanticscholar.org These borane complexes can then be deprotected to furnish the primary phosphine.

Another general strategy for obtaining primary phosphines is the reduction of the corresponding phosphine oxides. A variety of reducing agents have been proven effective for the deoxygenation of secondary and tertiary phosphine oxides, and these methods can be adapted for the synthesis of primary phosphines from their oxide counterparts. Effective reducing agents include diisobutylaluminum hydride (DIBAL-H) and various silanes, such as tetramethyldisiloxane (TMDS), often in the presence of a catalyst. researchgate.netorganic-chemistry.org For example, a nonvolatile tris(2-methoxymethoxyphenyl)phosphine oxide byproduct from Wittig reactions can be isolated and reduced to recover the phosphine. Subsequent hydrolysis of the methoxymethyl (MOM) ether protecting groups would yield the water-soluble tristhis compound. nih.gov This suggests a potential, albeit indirect, route to the parent this compound through reduction followed by deprotection.

Approaches to this compound Oxides and Sulfides

The synthesis of this compound oxides is well-established, with several reliable methods available. These compounds often serve as key intermediates for the preparation of other derivatives, including the primary phosphines and functionalized ligands.

Grignard Reagent-Mediated Syntheses

Grignard reagents are frequently employed for the construction of the C-P bond in this compound oxides. A common approach involves the reaction of a protected 2-hydroxyphenyl Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with phosphorus oxychloride (POCl₃). The resulting tris(2-methoxyphenyl)phosphine (B1216234) oxide can then be deprotected, typically by treatment with an acid like hydrobromic acid (HBr), to afford tristhis compound oxide. google.com This method can also be adapted to produce mixtures of mono-, bis-, and tris-(hydroxyphenyl)phosphine oxides. google.com

Another strategy utilizes the ring-opening of cyclic phosphorus precursors. For example, 2-ethoxy-1,2-oxaphospholane 2-oxide and 2-phenyl-1,2-oxaphospholane 2-oxide react with various Grignard reagents. This reaction proceeds via a selective nucleophilic attack on the phosphorus atom, leading to the endocyclic P-O bond cleavage and the formation of P-chirogenic phosphine oxides with a γ-hydroxypropyl side chain. The yields for these reactions are generally moderate to high, as shown in the table below. beilstein-journals.orgchinesechemsoc.org

PrecursorGrignard ReagentProductYield (%)Reference
2-Ethoxy-1,2-oxaphospholane 2-oxidePhenylmagnesium bromideγ-Hydroxypropyl(phenyl)phosphinate85 beilstein-journals.org
2-Phenyl-1,2-oxaphospholane 2-oxideMethylmagnesium bromideγ-Hydroxypropyl(methyl)phenylphosphine oxide95 beilstein-journals.org
2-Phenyl-1,2-oxaphospholane 2-oxideEthylmagnesium bromideγ-Hydroxypropyl(ethyl)phenylphosphine oxide97 beilstein-journals.org
2-Phenyl-1,2-oxaphospholane 2-oxideIsopropylmagnesium bromideγ-Hydroxypropyl(isopropyl)phenylphosphine oxide83 beilstein-journals.org

Secondary phosphine oxides can also be prepared from diethyl phosphite (B83602) by reaction with two equivalents of an arylmagnesium bromide, followed by hydrolysis, with yields typically ranging from 84-86%. researchgate.net

Metalation-Induced Rearrangements of Aryl Phosphates

The anionic phospho-Fries rearrangement provides a powerful method for the synthesis of ortho-hydroxyaryl phosphonates and related phosphine oxides. This reaction involves the rearrangement of an aryl phosphate (B84403) ester to an ortho-hydroxyarylphosphonate, initiated by ortho-lithiation. pageplace.de

A notable extension of this methodology is the one-step conversion of triaryl phosphates to tris(2-hydroxyaryl)phosphine oxides. This transformation involves a metalation-induced triple 1,3-migration of the phosphorus atom from oxygen to carbon. pageplace.de Treatment of a triaryl phosphate with a strong base, such as lithium diisopropylamide (LDA), at low temperatures followed by warming and an acidic workup can lead to the formation of tris(2-hydroxyaryl)phosphine oxides in quantitative yields. researchgate.net This rearrangement is particularly effective for aryl phosphates with electron-donating substituents on the phenyl ring.

Alkylation and Functionalization of Precursors

Tristhis compound oxide is a versatile precursor that can be readily functionalized through alkylation of its phenolic hydroxyl groups. This strategy is widely used to synthesize complex tripodal ligands with tailored properties. The alkylation is typically carried out by reacting tristhis compound oxide with an appropriate alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃). researchgate.netacs.org

This approach has been used to introduce a variety of functional groups onto the periphery of the molecule. For example, reaction with chloroacetonitrile (B46850) yields tris(2-cyanomethoxyphenyl)phosphine oxide, researchgate.net while reaction with 4-bromobutyronitrile (B74502) gives tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide in high yield (96.2%). researchgate.net These cyano-functionalized products can be further transformed, for instance, into tetrazole-containing ligands via click chemistry. Similarly, reaction with dibromoalkanes leads to the formation of oxaphosphacyclophanes. acs.org

Stereoselective Synthesis of P-Chiral this compound Derivatives

The synthesis of P-chiral this compound derivatives is of significant interest for applications in asymmetric catalysis. Enantioselective methods, particularly desymmetrization strategies, have emerged as powerful tools for accessing these valuable compounds with high enantiopurity.

Enantioselective Desymmetrization Strategies of Bisthis compound Oxides

The desymmetrization of prochiral bisthis compound oxides represents an efficient route to P-stereogenic phosphine oxides. This approach involves the enantioselective functionalization of one of the two equivalent hydroxyphenyl groups, thereby creating a chiral phosphorus center.

One successful strategy employs organocatalysis. For example, biscinchona alkaloid catalysts have been used to catalyze the enantioselective desymmetrization of bisthis compound oxides through an asymmetric allylic alkylation (AAA) with Morita–Baylis–Hillman carbonates. This method affords a broad range of optically active P-stereogenic phosphine oxides in good to excellent yields (up to 99%) and high enantioselectivities (up to 98.5:1.5 e.r.). nih.gov

N-Heterocyclic carbene (NHC) catalysis has also been applied to the desymmetrization of prochiral bisphenol phosphine oxides via acylation. This method provides access to P-stereogenic phosphinates, phosphinamides, and triarylphosphine oxides with good to excellent yields and enantioselectivities. For instance, the desymmetrization of bis(2-hydroxyphenyl)methylphosphinate can be achieved with high enantiomeric ratios. lookchem.com

Another powerful method is the chiral selenide-catalyzed enantioselective electrophilic aromatic halogenation of bis(2-hydroxyaryl)aryl phosphine oxides. Using a chiral bifunctional selenide (B1212193) catalyst and a halogen source like N-chlorosuccinimide (NCS), a variety of P-chirogenic triaryl phosphine oxides can be obtained in high yields and with excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

SubstrateCatalystReagentProduct Yield (%)Enantiomeric Ratio (e.r.) / ee (%)Reference
Bis(2-hydroxyphenyl)phosphinate(DHQD)₂PHAL (biscinchona alkaloid)MBH carbonate9998.5:1.5 e.r. nih.gov
Bis(2-hydroxyphenyl)methylphosphinateNHC C1Cinnamaldehyde9494:6 e.r. lookchem.com
Bis(2-hydroxy-5-methoxyphenyl)phenyl phosphine oxideChiral Selenide C6N-Chlorosuccinimide (NCS)8399% ee chinesechemsoc.orgchinesechemsoc.org
Bis(2-hydroxy-5-tert-butylphenyl)phenyl phosphine oxideChiral Selenide C6N-Chlorosuccinimide (NCS)99>99% ee chinesechemsoc.org
Bis(2-hydroxy-3,5-di-tert-butylphenyl)phenyl phosphine oxideChiral Selenide C6N-Chlorosuccinimide (NCS)9999% ee chinesechemsoc.org

These stereoselective methods provide crucial access to a diverse library of P-chiral this compound oxides, which are valuable building blocks for the development of novel chiral ligands and catalysts.

Chiral Selenide-Catalyzed Electrophilic Aromatic Halogenation

A notable advancement in the synthesis of chiral phosphine oxides, which are precursors to chiral phosphines, involves the use of chiral selenide catalysts for enantioselective electrophilic aromatic halogenation. This methodology has been effectively applied to the synthesis of P-chirogenic compounds from substrates like bis(2-hydroxyaryl) aryl phosphine oxides. capes.gov.br

Researchers have developed an efficient pathway to construct these valuable P-chirogenic compounds using a novel chiral bifunctional selenide as a catalyst. capes.gov.br This method allows for the conversion of various bis(2-hydroxyaryl) aryl phosphine oxides into their corresponding chlorinated and brominated derivatives with good to excellent enantioselectivities. capes.gov.br The versatility of this catalytic system is demonstrated by its ability to also produce chiral alkyl diaryl phosphine oxides and diaryl phosphinates by making slight adjustments to the catalyst and solvent. capes.gov.br

Control experiments have shed light on the reaction mechanism, including the decomposition pathways of the catalysts and the reasons for the superior efficacy of chiral selenide catalysts over their chiral sulfide (B99878) counterparts. capes.gov.br The presence of a hydrogen-bonding moiety on the substrate is crucial for achieving high selectivity. oup.com The study of hydrogen bonding effects has also elucidated why chlorination occurs on different aromatic rings when switching from triaryl phosphine oxides to alkyl diaryl phosphine oxides and diaryl phosphinates. capes.gov.br

Table 1: Examples of Chiral Selenide-Catalyzed Electrophilic Aromatic Halogenation

SubstrateHalogenating AgentCatalystProductEnantiomeric Excess (ee)
Bis(2-hydroxyphenyl)phenyl phosphine oxideN-Chlorosuccinimide (NCS)Chiral Selenide 1Chlorinated P-chirogenic phosphine oxideHigh
Bis(2-hydroxyphenyl)phenyl phosphine oxideN-Bromosuccinimide (NBS)Chiral Selenide 1Brominated P-chirogenic phosphine oxideExcellent
(2-Hydroxyphenyl)diphenyl phosphine oxideN-Chlorosuccinimide (NCS)Modified Chiral Selenide 2Chiral chlorinated phosphine oxideGood

This table is a representative summary based on findings in the cited literature and does not represent a direct quotation from a single source.

Application of Phosphine-Borane Intermediates

Phosphine-borane complexes are widely utilized as stable intermediates in the synthesis of phosphines. researchgate.netuni-muenchen.denih.gov The borane group serves as a protective shield for the trivalent phosphorus atom, which is otherwise susceptible to oxidation. uni-muenchen.de This strategy is crucial for the preparation, purification, and manipulation of phosphines, including those that are chiral at the phosphorus center. researchgate.netnih.gov

The synthesis of phosphine-boranes can be achieved through various routes, including the reaction of organometallic reagents with halophosphines followed by protection with a borane source like borane-dimethyl sulfide complex (BMS). nih.gov Another common method involves the reduction of phosphine oxides in the presence of a borane source.

A series of B-hydroxyphenyl phosphine borane derivatives have been synthesized from the corresponding phosphine and hydroxyphenylboronic acid under reductive conditions. google.com These phosphine-borane adducts exhibit sufficient stability in aqueous media. google.com The use of phosphine-borane intermediates facilitates the synthesis of P-chiral phosphine ligands. nih.gov For instance, diastereomerically pure phosphinite-borane complexes can be separated and then subjected to nucleophilic substitution with inversion of configuration at the phosphorus center to yield enantiomerically enriched phosphine-boranes. Subsequent deboranation affords the free chiral phosphine. researchgate.net

Table 2: Synthetic Utility of Phosphine-Borane Intermediates

Starting MaterialReagentsIntermediateFinal ProductKey Feature
Alkyldichlorophosphine, Menthyl alcohol1. Diastereomer separation, 2. MeLi, 3. DeprotectionMenthylphosphinite-borane diastereomersP-chiral phosphineStereospecific synthesis
Bis(diethylamino)alkylphosphine, Ephedrine1. Organolithium reagent, 2. Methanolysis, 3. Second nucleophile, 4. Deprotection1,3,2-Oxazaphospholidine boraneP-chiral phosphineAccess to both enantiomers
Phosphine, Hydroxyphenylboronic acidReductive conditionsB-hydroxyphenyl phosphine boraneB-hydroxyphenyl phosphine borane derivativeStable, water-compatible derivatives

This table is a representative summary based on findings in the cited literature and does not represent a direct quotation from a single source.

Synthesis of Polythis compound and Related Ligands

The synthesis of polymers and multidentate ligands incorporating the this compound moiety is an area of interest for developing advanced materials and catalysts. While the direct polymerization of this compound is not widely documented, related structures such as poly(hydroxyphenyl)phosphine oxides have been synthesized and serve as precursors.

One approach involves the synthesis of tris(hydroxyphenyl)phosphine oxides, which can then be used as building blocks for larger, more complex structures. For example, tris(4-hydroxyphenyl)phosphine oxide has been utilized as a core for the synthesis of dendritic phosphine ligands. oup.comresearchgate.net This involves the coupling of the hydroxyl groups with dendritic wedges, followed by the reduction of the phosphine oxide to the corresponding phosphine. oup.com These dendritic ligands have applications in catalysis, such as the hydration of alkynes in aqueous media. oup.com

Furthermore, mixtures of ortho and para isomers of mono-, bis-, and tris-(hydroxyphenyl)phosphine oxides can be prepared. google.com These mixtures are typically synthesized via a Grignard reaction with phosphorus oxychloride, followed by dealkylation to yield the hydroxyphenyl phosphine oxides. google.com Such mixtures have been explored as flame retardants in epoxy resin formulations. google.com The functional hydroxyl groups on these molecules offer sites for further chemical modification, potentially leading to the formation of polymeric materials or multidentate ligands. For instance, the alkylation of tristhis compound oxide has been used to synthesize new tripodal ligands. researchgate.netresearchgate.net

The development of poly(arylene ether phosphine oxide)s (PEPOs) also provides a route to polymers containing the hydroxyphenyl phosphine oxide structure. These high-performance polymers are synthesized through the polycondensation of bis(hydroxyphenyl)phosphine oxide monomers with activated dihalides.

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of (2-Hydroxyphenyl)phosphine

The defining characteristic of this compound as a ligand is its ability to coordinate to metal centers in multiple ways, primarily dictated by the reaction conditions and the nature of the metal precursor.

P,O-Bidentate Chelation

This compound, upon deprotonation of the hydroxyl group, readily acts as a monoanionic P,O-bidentate chelating ligand. This mode of coordination involves the phosphorus atom and the phenolate (B1203915) oxygen atom binding to the same metal center, forming a stable chelate ring. This P,O-chelation has been observed in complexes with a variety of transition metals, including rhenium, palladium, and platinum. acs.orgrsc.orgrsc.orgacs.orgresearchgate.net The formation of these chelate complexes is often achieved by reacting the phosphine (B1218219) with a metal precursor, leading to the loss of a proton from the hydroxyl group. rsc.org

In a notable example, (2-hydroxyphenyl)diphenylphosphine (POH) reacts with rhenium precursors to form stable P,O-bidentate complexes. acs.orgrsc.orgacs.orgresearchgate.net The resulting five-membered chelate ring influences the geometry and reactivity of the metal center. This bidentate coordination is a fundamental aspect of the chemistry of this compound and its derivatives. acs.orgrsc.orgacs.org

Multidentate Coordination with Modified this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of modified derivatives capable of multidentate coordination. By introducing additional donor functionalities, ligands with higher denticity can be designed, leading to the formation of more complex coordination architectures.

One such example is tristhis compound, which possesses three P-C-O units. This ligand can coordinate to metal centers in various ways, including acting as a multidentate chelating agent. researchgate.net The corresponding phosphine oxide, tristhis compound oxide, and its derivatives have also been explored for their coordination properties. For instance, tris(2-carbamoylmethoxyphenyl)phosphine oxide, synthesized from tristhis compound oxide, acts as a tripodal ligand. researchgate.net These modified ligands can form complexes with f-block elements, showcasing the broad applicability of the this compound framework in designing ligands for specific metal ions. mdpi.comtandfonline.com

Furthermore, N-centered tripodal phosphine ligands derived from related structures have been shown to exhibit both bidentate and tridentate coordination modes, depending on the reaction conditions. acs.orgnih.gov For example, an N-centered tripodal heterofunctionalized phosphine ligand can coordinate to a Re(V) oxo core in a tridentate fashion, providing a stable metal-fragment for further functionalization. researchgate.net The flexibility of these ligand systems, allowing for different coordination numbers and geometries, highlights the potential for creating sophisticated polynuclear and macrocyclic structures. uni-muenchen.deresearchgate.netrsc.org

Synthesis and Structural Characterization of Transition Metal Complexes

The unique properties of this compound and its derivatives have led to the synthesis and characterization of a wide array of transition metal complexes.

Rhenium (I) Tricarbonyl and Pentavalent Rhenium Complexes

The coordination chemistry of this compound with rhenium has been extensively studied. In the +1 oxidation state, fac-tricarbonylrhenium(I) complexes are readily formed. The reaction of (2-hydroxyphenyl)diphenylphosphine (POH) with [Et₄N]₂[Re(CO)₃Br₃] yields the aqua complex fac-[Re(CO)₃(PO)(H₂O)]. acs.org This complex serves as a versatile precursor for the synthesis of a library of mixed-ligand complexes of the type fac-[Re(CO)₃(PO)(L²)], where L² can be another phosphine, an isocyanide, or a nitrogen-donor ligand like pyridine (B92270) or imidazole. acs.orgresearchgate.netx-mol.com Interestingly, when an excess of POH is used, it can act as both a bidentate and a monodentate ligand in the same complex, fac-[Re(CO)₃(PO)(POH)]. acs.org The structures of these complexes have been confirmed by X-ray crystallography, revealing a distorted octahedral geometry around the rhenium center with the three carbonyl ligands in a facial arrangement. acs.orgnih.gov

In the +5 oxidation state, (2-hydroxyphenyl)diphenylphosphine reacts with pentavalent rhenium precursors to form a series of six-coordinate mono- and dioxo complexes. acs.org The stoichiometry of the reaction plays a crucial role in determining the final product. For instance, control over the metal-to-ligand ratio allows for the isolation of monosubstituted anionic complexes like [ReOCl₃(PO)]⁻ or bis-substituted neutral complexes such as [ReOCl(PO)₂]. acs.org In the bis-substituted monooxo complexes, the two P,O-chelating ligands are arranged with the phosphorus donors in a cis orientation to each other. acs.org The dioxo complexes, [ReO₂(PO)₂]⁻, feature a trans-ReO₂ core with the two bidentate ligands coordinated on the equatorial plane. acs.org The structural characterization of these pentavalent rhenium complexes has been accomplished through various techniques, including X-ray diffraction, which has provided detailed information on bond lengths and angles. acs.orgresearchgate.net

ComplexRe-P Bond Length (Å)Re-O (phenolate) Bond Length (Å)P-Re-O Angle (°)Reference
fac-[Re(CO)₃(PO)(PPh₃)]2.3923(7)2.138(2)82.01(5) researchgate.net
fac-[Re(CO)₃(PO)(imidazole)]2.385(1)2.146(3)82.2(1) researchgate.net
[ReOCl(PO)₂]2.455(2), 2.464(2)2.025(5), 2.030(5)81.3(2), 81.6(2) acs.org
[ReO₂(PO)₂]⁻2.443(1), 2.448(1)2.032(4), 2.035(4)81.5(1), 81.6(1) acs.org

Palladium and Rhodium Complexes

This compound and its derivatives form stable complexes with palladium(II). The reaction of (2-hydroxyphenyl)diphenylphosphine with Na₂[PdCl₄] leads to the formation of [Pd(OC₆H₄PPh₂)₂]. rsc.org Similarly, the di-t-butyl derivative, (2-hydroxyphenyl)di-t-butylphosphine, reacts to form [Pd(OC₆H₄PBuᵗ₂)₂]. rsc.org These square-planar complexes demonstrate the facile P,O-chelation of the ligand. Palladium complexes with modified this compound ligands, such as those derived from 2-(diphenylphosphino)benzaldehyde, have also been synthesized and characterized, showing both bidentate P,N and tridentate P,N,O coordination depending on the ligand structure. researchgate.net

Novel rhodium(I) complexes with (2-hydroxyphenyl)diphenylphosphine have been synthesized and structurally characterized. The reaction of rhodium precursors with the phosphine ligand can yield square-planar complexes like Rh(OC₆H₄PPh₂)(CO)(PPh₃) and Rh(OC₆H₄PPh₂){P(OPh)₃}₂. acs.org These complexes highlight the P,O-chelating nature of the deprotonated ligand. While the coordination chemistry with this compound itself is a specific example, the broader class of rhodium complexes with P,O-chelating phosphine ligands is well-established, often showing applications in catalysis. rsc.orgresearchgate.netcapes.gov.brjst.go.jpbeilstein-journals.orgresearchgate.net

ComplexMetalM-P Bond Length (Å)M-O Bond Length (Å)P-M-O Angle (°)Reference
[Pd(OC₆H₄PBuᵗ₂)₂]Pd2.245(2)2.072(4)87.0(1) rsc.org
Rh(OC₆H₄PPh₂)(CO)(PPh₃)Rh2.203(1), 2.304(1)2.062(2)85.54(5) acs.org
Rh(OC₆H₄PPh₂){P(OPh)₃}₂Rh2.198(2), 2.201(2)2.071(4)86.1(1) acs.org

Platinum (II) Complexes

The coordination chemistry of this compound with platinum(II) mirrors that of palladium(II). Reaction with K₂[PtCl₄] followed by loss of HCl gives the square-planar complex [Pt(OC₆H₄PPh₂)₂]. rsc.org The use of the bulkier (2-hydroxyphenyl)di-t-butylphosphine also yields the corresponding complex, [Pt(OC₆H₄PBuᵗ₂)₂]. rsc.org These complexes can undergo further reactions; for example, the reaction of cis-[Pt(OC₆H₄PPh₂)₂] with Na[BH₄] gives a hydride complex. rsc.org The structures of these platinum(II) complexes, confirmed by spectroscopic methods, are consistent with a square-planar geometry around the platinum center, with the two P,O-ligands arranged in a cis or trans fashion depending on the specific isomer. rsc.orgajol.info The synthesis of various platinum(II) complexes with phosphine ligands is a broad area of research, with applications in catalysis and materials science. mdpi.comacs.org

ComplexPt-P Bond Length (Å)Pt-O Bond Length (Å)P-Pt-O Angle (°)Reference
cis-[Pt(OC₆H₄PPh₂)₂]2.253(2)2.053(5)86.3(1) rsc.org
trans-[Pt(OC₆H₄PBuᵗ₂)₂]2.278(1)2.041(3)87.8(1) rsc.org

Group 4 Metal Complexes

The coordination of this compound derivatives with Group 4 metals (Titanium, Zirconium, and Hafnium) has been explored, often in the context of developing catalysts for polymerization reactions. These metals, in their +4 oxidation state, accommodate various coordination numbers and geometries, which are highly dependent on the ligand framework.

Research into titanium complexes has shown that multidentate ligands incorporating the phosphinophenolate moiety can form stable structures. For instance, the reaction of tris(3,5-di-tert-butyl-2-hydroxyphenyl)phosphine (H₃[O₃P]) with titanium tetrachloride (TiCl₄(THF)₂) results in the formation of a homoleptic, six-coordinate titanium complex, Ti[O₂P(OH)]₂. In this complex, the ligand acts as a dianionic, facially tridentate biphenolate phosphine that includes a pendant P-bound phenol (B47542) group. researchgate.net Similarly, titanium complexes with related 2-(hydroxyphenyl)oxazoline ligands adopt a general formula of (L)₂TiCl₂, showcasing the adaptability of the phenolate-based chelation. mdpi.com The solid-state structures of bis(benzyl)titanium complexes with tridentate bis(phenolate)pyridine ligands are observed to be roughly C₂-symmetric. acs.org

Zirconium complexes featuring substituted phosphinophenolate ligands have been synthesized and characterized, primarily for their potential in ethylene (B1197577) polymerization. A series of half-metallocene zirconium complexes with the general formula CpZr(thf)Cl₂[O-2-R₁-4-R₂-6-(PPh₂)C₆H₂] have been prepared. rsc.org These complexes, upon activation, are effective catalysts. The substituents on the phenolate ring play a crucial role in determining the catalytic performance. rsc.org Zirconium dibenzyl complexes with bis(phenolate)pyridine and -thiophene ligands have also been characterized by single-crystal X-ray diffraction, revealing Cₛ and C₁ symmetry in the solid state. acs.org

While less studied, hafnium complexes with related ligand systems have been synthesized. Metathetical reactions involving in-situ prepared lithium phosphine triphenolates and hafnium tetrachloride have led to the formation of seven-coordinate hafnium complexes. researchgate.net

Table 1: Selected Half-Metallocene Zirconium Complexes with Phenylphosphine Ligands rsc.org

ComplexR¹ SubstituentR² SubstituentApplication
2atButBuEthylene Polymerization Catalyst
2bC(CH₃)₂CH₂CH₃C(CH₃)₂CH₂CH₃Ethylene Polymerization Catalyst
2ctBuOCH₃Ethylene Polymerization Catalyst
2dCumenylOCH₃Ethylene Polymerization Catalyst

Aluminum Complexes

The coordination chemistry of this compound derivatives with aluminum has been extensively investigated, yielding a diverse range of structural motifs. These complexes are of particular interest as catalysts for ring-opening polymerization (ROP) of cyclic esters. researchgate.netrsc.org

The reaction of trimethylaluminum (B3029685) (AlMe₃) with tridentate biphenolate phosphine ligands of the type [RP(2-O-3,5-C₆H₂tBu₂)₂]²⁻ (where R = tBu or Ph) produces five-coordinate aluminum-methyl complexes. researchgate.netrsc.org X-ray diffraction studies reveal a trigonal bipyramidal geometry for these species, with the phosphorus donor and a solvent molecule (THF) occupying the axial positions. researchgate.netrsc.org Subsequent reaction with benzyl (B1604629) alcohol leads to dimeric benzyloxide complexes, {[RP(2-O-3,5-C₆H₂tBu₂)₂]Al(μ₂-OCH₂Ph)}₂, which also feature a distorted trigonal bipyramidal coordination geometry around the aluminum center. researchgate.netrsc.org

In contrast, when aluminum complexes are formed with related tridentate amine bis(phenolate) ligands, they often result in four-coordinate species with a distorted tetrahedral core. researchgate.net The specific coordination environment is sensitive to the substituents on the ligand, which in turn influences the catalytic properties of the complex. researchgate.net Computational studies on related systems have identified both five-coordinate trigonal bipyramidal and four-coordinate tetrahedral geometries as low-energy structures. cardiff.ac.uk

Table 2: Structural Features of Aluminum Complexes with Biphenolate Phosphine Ligands researchgate.netrsc.org

Complex TypeLigand TypeCoordination NumberGeometry
[ligand]AlMe(THF)Tridentate Biphenolate Phosphine5Trigonal Bipyramidal
{[ligand]Al(μ₂-OR)}₂Tridentate Biphenolate Phosphine5Distorted Trigonal Bipyramidal
[ligand]AlMeTridentate Amine Bis(phenolate)4Distorted Tetrahedral

Influence of Ligand Substituents on Coordination Geometry and Electronic Structure

The steric and electronic properties of the this compound ligand can be precisely tuned by altering the substituents on both the phosphorus atom and the phenyl ring. These modifications have a profound impact on the coordination geometry, bond strengths, and the electronic environment of the metal center, which ultimately governs the reactivity and catalytic activity of the complex. acs.orgacs.org

The electronic nature of the phosphine is dictated by the substituents on the phosphorus atom. Phosphines are σ-donors and π-acceptors, with the π-acidity arising from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals. wikipedia.org The introduction of electron-withdrawing groups on the phosphorus enhances its π-acceptor character, while electron-donating groups increase its σ-donor ability (basicity). acs.org For example, substituting phenyl groups with methyl groups on a phosphine increases its basicity. acs.org This electronic tuning is critical in catalysis. In aluminum complexes used for ROP, a ligand with a tert-butyl group on the phosphorus atom leads to a polymerization rate two times faster than the analogous complex with a phenyl group, highlighting a significant electronic effect from the P-substituent. researchgate.netrsc.org

Steric hindrance, often quantified by the Tolman cone angle, is another crucial factor. wikipedia.org Bulky substituents can influence the coordination number and geometry of the metal complex. In titanium complexes with bis(phenolate)pyridine ligands, the size of the substituents ortho to the phenolate oxygens directly affects the degree of distortion from an ideal C₂ symmetry. acs.org Similarly, for aluminum complexes with N-alkyl substituted amine biphenolate ligands, the steric size of the N-alkyl group influences the rate of ROP, with a clear trend observed as the substituent changes from tert-butyl to isopropyl to n-propyl. researchgate.net In some cases, steric and electronic effects are intertwined; both very electron-poor aryl phosphine-boranes and very bulky, electron-rich phosphine-boranes were observed to undergo P-B bond cleavage in rhodium complexes, a reaction not seen with less sterically demanding, electron-rich aryl phosphines. acs.org

Table 3: Effect of Ligand Substituents on Complex Properties

Metal SystemSubstituent ChangeObserved EffectAttributed CauseReference
Aluminum ROP CatalystP-Ph to P-tBu2-fold increase in polymerization rateElectronic (P-substituent effect) researchgate.netrsc.org
Aluminum ROP CatalystN-tBu to N-iPr to N-nPrIncrease in polymerization rateSteric (N-substituent size) researchgate.net
Titanium ComplexIncreasing size of ortho-substituentsIncreased C₂ distortionSteric acs.org
Rhodium Phosphine-BoraneUse of electron-poor or very bulky P-substituentsPromotes P-B bond cleavageElectronic and Steric acs.org

Applications in Homogeneous Catalysis

Asymmetric Hydrogenation Reactions

Chiral phosphine (B1218219) ligands are pivotal in transition-metal-catalyzed asymmetric synthesis, enabling the production of optically active compounds with high efficiency and enantioselectivity. nih.gov Derivatives of (2-hydroxyphenyl)phosphine, particularly chiral phosphine-phosphites (P-OP), have been successfully employed in asymmetric hydrogenation reactions catalyzed by iridium and rhodium complexes. acs.orgnih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates. acs.org

Iridium complexes featuring chiral ligands derived from this compound have shown promise in the asymmetric hydrogenation of challenging substrates like heteroaromatic compounds and unfunctionalized olefins. nih.govdiva-portal.org The development of novel multidentate phosphine ligands is crucial for achieving high activity and enantioselectivity. rsc.org

One notable application is the hydrogenation of quinolines to produce optically active tetrahydroquinolines, which are important structural motifs in natural products and pharmaceuticals. nih.gov In a study investigating the iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline, a series of chiral phosphine-phosphite (P-OP) ligands, which can be synthesized from precursors like this compound, were evaluated. nih.gov The results demonstrated that the ligand structure significantly influences the reaction's outcome. Optimization of the ligand framework led to a catalytic system that achieved good conversion and an enantioselectivity of up to 73% ee without the need for additives. nih.gov Interestingly, while additives like iodine are beneficial in some related iridium systems, they were found to be detrimental in this case. nih.gov

Catalyst SystemSubstrateYield/ConversionEnantiomeric Excess (ee)Ref.
[Ir(Cl)(COD)]₂ / Chiral Phosphine-Phosphite Ligand2-MethylquinolineGood ConversionUp to 73% nih.gov
Ir/f-PNNOα,β-Unsaturated KetonesUp to 99%Up to 99% rsc.org

This table summarizes the performance of iridium-catalyzed systems using ligands conceptually related to or derived from this compound scaffolds.

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, particularly for producing amino acids and other valuable compounds. researchgate.net The efficacy of these systems relies heavily on the design of chiral phosphine ligands. wiley-vch.deacs.org Ligands incorporating the this compound motif have been explored in this context.

For instance, (2-Hydroxyphenyl)diphenylphosphine has been noted in the context of developing new chiral phosphine-phosphite ligands for rhodium-catalyzed enantioselective hydrogenation. acs.org The electronic disparity between the phosphine and phosphite (B83602) moieties in these P-OP ligands is a key feature. acs.org In the hydrogenation of methyl Z-α-acetamidocinnamate (MAC), rhodium complexes with these ligands showed that while the phosphite group has a greater impact on enantioselectivity, the nature of the phosphine group is also crucial for achieving excellent results (up to 99% ee). acs.org

Furthermore, supramolecular strategies have been employed to create catalyst libraries for rhodium-catalyzed hydrogenation. nih.gov In one such system, a self-assembled ligand formed through hydrogen bonding between a phosphoramidite (B1245037) and a urea-functionalized phosphine yielded a highly selective catalyst (>99% ee) for the hydrogenation of methyl 2-hydroxymethacrylate. nih.gov Computational and experimental studies revealed that increasing the hydrogen-bond-accepting ability of the functional group on the phosphine, for example by using a phosphine oxide, could enhance the reaction rate, highlighting the importance of secondary interactions that can be engineered with functionalized phosphines like this compound. nih.gov

Catalyst SystemSubstrateEnantiomeric Excess (ee)Ref.
[Rh(P-OP)(MAC)]⁺Methyl Z-α-acetamidocinnamate (MAC)Up to 99% acs.org
[Rh(L1)(L5)(cod)]BF₄ (Supramolecular)Methyl 2-hydroxymethacrylate>99% nih.gov

This table highlights the effectiveness of rhodium catalysts bearing ligands derived from or analogous to the this compound structure.

Iridium-Catalyzed Systems

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.comtcichemicals.com The performance of these catalytic systems is highly dependent on the properties of the phosphine ligands used. tcichemicals.comresearchgate.net Ligands based on the this compound scaffold, such as biaryl monophosphines and secondary phosphine oxides (SPOs), have been developed for these transformations. acs.orgresearchgate.net The hydroxyl group can influence the ligand's electronic properties and solubility, or it can serve as a handle for immobilization.

Secondary phosphine oxides (SPOs), which exist in equilibrium with their trivalent phosphinous acid tautomer, can serve as excellent pre-ligands for transition metals like palladium. researchgate.net Air-stable SPOs derived from a this compound framework are effective in various cross-coupling reactions, including those involving challenging substrates like unactivated aryl chlorides. researchgate.net These ligands facilitate the crucial oxidative addition step in the catalytic cycle. researchgate.net The use of these phosphine oxide-based pre-ligands has enabled efficient Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-S bond-forming reactions. researchgate.net

For example, palladium catalysts supported by SPO ligands have been shown to be effective in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids and in the amination and thiolation of unactivated aryl chlorides. researchgate.net The development of such ligands is critical for expanding the scope and practicality of cross-coupling chemistry. mdpi.comacs.org

Reaction TypeCoupling PartnersCatalyst SystemOutcomeRef.
Suzuki-Miyaura (C-C)Aryl Chlorides + Arylboronic AcidsPd(OAc)₂ / SPO LigandEfficient C-C bond formation researchgate.net
Buchwald-Hartwig (C-N)Aryl Chlorides + AminesPd(OAc)₂ / SPO LigandEfficient C-N bond formation researchgate.net
Thiolation (C-S)Aryl Chlorides + ThiolsPd(OAc)₂ / SPO LigandEfficient C-S bond formation researchgate.net

This table illustrates the application of secondary phosphine oxide (SPO) pre-ligands, including those with hydroxyphenyl moieties, in various palladium-catalyzed cross-coupling reactions.

Annulation and Cycloaddition Reactions

Nucleophilic phosphine catalysis has become a powerful strategy for the construction of various heterocyclic compounds through annulation reactions. acs.org In these transformations, the phosphine typically acts as a nucleophile to activate a substrate, generating a reactive zwitterionic intermediate that then participates in a cyclization cascade.

A notable application involving the this compound framework is the organocatalytic diastereoselective (4 + 1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs). acs.org This reaction represents a novel approach to synthesizing P-stereogenic benzo-fused five-membered heterocycles. acs.org

In this process, the o-hydroxyphenyl-substituted SPO acts as a four-atom phosphorus-containing 1,4-dinucleophile, reacting with a 1,1-dielectrophile such as a 3-indolylformaldehyde. acs.org The reaction, catalyzed by a Brønsted acid, proceeds smoothly to afford benzo[d] researchgate.netscholaris.caoxaphosphole 2-oxides bearing both a P-stereocenter and a C-stereocenter. acs.org This method provides the desired products in moderate to good yields (54–95%) and with excellent diastereoselectivity (>95:5 dr). acs.org The substrate scope is broad, accommodating various substituents on the o-hydroxyphenyl ring of the SPO. acs.org This transformation showcases the utility of the this compound moiety as a key structural element in a reactant for complex molecule synthesis. acs.org

Substrate 1 (SPO)Substrate 2 (Aldehyde)CatalystYieldDiastereomeric Ratio (dr)Ref.
(2-Hydroxyphenyl)(phenyl)phosphine oxide3-IndolylformaldehydesPh₂POOH54-95%>95:5 acs.org
(5-Fluoro-2-hydroxyphenyl)(phenyl)phosphine oxide3-IndolylformaldehydesPh₂POOH95%>95:5 acs.org
(5-Methyl-2-hydroxyphenyl)(phenyl)phosphine oxide3-IndolylformaldehydesPh₂POOH54%>95:5 acs.org

This table summarizes the results for the diastereoselective (4+1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs).

Mechanistic Insights and Reaction Pathways

Investigation of Catalyst Cycles in Asymmetric Transformations

The (2-Hydroxyphenyl)phosphine scaffold is integral to the design of ligands and catalysts for asymmetric synthesis. Research into bis(2-hydroxyphenyl) phosphine (B1218219) oxides has provided significant insights into catalytic cycles for creating P-stereogenic centers.

In one key study, a desymmetric allylation of bis(2-hydroxyphenyl) phosphine oxides with a Morita–Baylis–Hillman carbonate was achieved using a biscinchona alkaloid catalyst. nih.govfrontiersin.org This reaction produces a wide array of chiral P-stereogenic phosphine oxides with high yields and excellent enantioselectivities. nih.gov Mechanistic investigations, including theoretical calculations, have been crucial to understanding the source of this high enantioselectivity. The proposed catalytic cycle highlights the importance of non-covalent interactions in controlling the stereochemical outcome.

Theoretical calculations revealed a significant energy difference between the two primary transition states (TS1 and TS2), accounting for the observed enantioselectivity. frontiersin.org The stabilization of the favored transition state (TS1) is attributed to a C–H...π interaction between the catalyst and the substrate. frontiersin.org Conversely, the disfavored transition state (TS2) is destabilized by steric hindrance from a bulky tert-butyl group. frontiersin.org These findings underscore how subtle interactions within the catalyst-substrate complex can be harnessed to direct the stereochemical course of a reaction.

Table 1: Key Factors in the Asymmetric Desymmetrization Catalyst Cycle

Feature Role in Catalytic Cycle Source
Biscinchona Alkaloid Catalyst Chiral inductor that creates the asymmetric environment. nih.govfrontiersin.org
C–H...π Interaction Stabilizes the favored transition state (TS1), leading to the major enantiomer. frontiersin.org
Steric Hindrance Destabilizes the disfavored transition state (TS2), enhancing enantioselectivity. frontiersin.org

Mechanistic Studies of Rearrangement and Functionalization Reactions

The dual functionality of this compound derivatives makes them versatile substrates for complex rearrangement and functionalization reactions. The hydroxyl group, in particular, plays a critical role in directing reactivity and enabling novel transformations.

An organocatalytic diastereoselective (4+1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) with 3-indolylformaldehydes has been developed. acs.org This reaction constructs benzo[d]oxaphosphole derivatives bearing both P- and C-stereocenters with excellent diastereoselectivity. acs.org Mechanistic studies suggest a pathway initiated by the tautomerization of the SPO to its P(III) form. acs.org The adjacent hydroxyl group can act as an activation site through hydrogen-bonding interactions with the organocatalyst. acs.org The reaction proceeds through the formation of key 3-indolylmethanol and vinyliminium intermediates, which are crucial for controlling both the reactivity and the high diastereoselectivity of the cycloaddition. acs.org

Furthermore, the phenolic hydroxyl group is essential for directing the ortho-selectivity of certain Csp2–H functionalization reactions. rsc.org Mechanistic investigations into ortho-selective Friedel–Crafts alkylations have revealed that the OH group facilitates a concerted protonation/C–C bond-formation pathway, ensuring selective functionalization at the position adjacent to the hydroxyl group. rsc.org

Role of Hydrogen Bonding and Dihydrogen Bonding in Reactivity and Conformation

This compound, also known as ortho-phosphinophenol (oPP), is a rare example of an air-stable primary phosphine, a stability partly attributable to intramolecular interactions. researchgate.net The presence of both a PH2 (a dihydrogen bond donor) and an OH group (a hydrogen bond donor and acceptor) in close proximity allows for a complex network of non-covalent interactions that dictate the compound's structure and reactivity. researchgate.net

In the solid state, X-ray crystallography reveals that molecules of oPP are associated through significant intermolecular P···HO hydrogen bonds. researchgate.net However, in solution, the situation is more complex. Spectroscopic (NMR, IR) and computational (DFT) studies indicate that oPP exists as an equilibrium of multiple conformations, with the specific equilibrium being solvent-dependent. researchgate.net

Computational studies in the gas phase or non-polar solvents propose an equilibrium between four main conformations. researchgate.net Interestingly, a conformation featuring a bifurcated intramolecular PH2···HO dihydrogen bond (DHB) was found to be more stable than the conformation with a conventional intramolecular P···HO hydrogen bond (HB). researchgate.net In polar solvents, intermolecular hydrogen bonding between the phenolic OH and the solvent molecules plays a dominant role, significantly influencing the compound's spectroscopic properties. researchgate.net

Table 2: Calculated Conformational Isomers of this compound (oPP) in the Gas Phase

Conformer Key Interaction Type Relative Stability Source
PP4 Intramolecular bifurcated PH2···HO dihydrogen bond (DHB) Most Stable researchgate.net
PP1 Intramolecular P···HO hydrogen bond (HB) Less Stable than PP4 researchgate.net

Stereochemical Control Mechanisms in P-Chiral Synthesis

Achieving stereochemical control in the synthesis of P-chiral compounds is a central challenge in organophosphorus chemistry. This compound derivatives are valuable precursors in this field, and several mechanisms have been elucidated for controlling the stereochemistry at the phosphorus center.

One primary strategy is the desymmetrization of achiral starting materials, such as bis(2-hydroxyphenyl) phosphine oxides. frontiersin.org As discussed previously (Section 5.1), the use of chiral catalysts like cinchona alkaloids allows for highly enantioselective functionalization, where stereocontrol is governed by specific non-covalent interactions and steric effects in the transition state. nih.govfrontiersin.org

Another powerful method involves the use of chiral auxiliaries. mcgill.ca For instance, an asymmetric synthesis of P-chiral t-butyl-substituted secondary and tertiary phosphine oxides was developed using a chiral auxiliary condensed with t-BuPCl2. This forms a P-H intermediate with high diastereomeric excess. Subsequent nucleophilic displacement of the auxiliary with Grignard reagents proceeds with high stereochemical fidelity, allowing for the synthesis of a library of P-chiral phosphine oxides. mcgill.ca

Furthermore, the optical resolution of racemic secondary phosphine oxides (SPOs) provides a direct route to enantiopure materials. nih.gov These resolved SPOs can then undergo stereospecific transformations, such as Michaelis–Becker or Hirao reactions, to yield a variety of P-stereogenic tertiary phosphine oxides while retaining the stereochemistry at the phosphorus atom. nih.gov

Table 3: Examples of Stereochemical Control in P-Chiral Synthesis

Reaction Type Precursor/Substrate Control Element Outcome Source
Desymmetric Allylation Bis(2-hydroxyphenyl) phosphine oxide Biscinchona alkaloid catalyst High enantioselectivity (up to 98.5:1.5 er) nih.govfrontiersin.org
Diastereoselective (4+1) Cycloaddition o-Hydroxyphenyl-substituted SPO Brønsted acid organocatalyst Excellent diastereoselectivity (>95:5 dr) acs.org
Nucleophilic Displacement t-BuPCl2 condensed with chiral auxiliary Chiral auxiliary High enantiomeric purity in final TPOs mcgill.ca

Investigation of Phosphine-Catalyzed Oxa-Michael Reactions

Phosphines are effective nucleophilic catalysts for oxa-Michael reactions, where an alcohol adds across an activated alkene. The phenolic hydroxyl group of this compound and its derivatives can act as the nucleophile in such reactions. Mechanistic investigations using model systems, such as phenol (B47542) reacting with acrolein catalyzed by a phosphine, have clarified the reaction pathway. researchgate.netresearchgate.net

Density Functional Theory (DFT) studies reveal a multi-step mechanism: researchgate.netresearchgate.net

Complex Formation & Proton Transfer: The reaction is initiated by the phosphine acting as a Brønsted base, abstracting the acidic proton from the hydroxyl group. This generates a phosphonium (B103445) cation and a phenoxide anion. researchgate.netresearchgate.net This proton transfer is often the rate-determining step. researchgate.net

Nucleophilic Attack: The resulting highly nucleophilic phenoxide anion attacks the Michael acceptor (e.g., an activated alkene) in a conjugate addition. This step forms an enolate intermediate. researchgate.net

Protonation: The enolate intermediate is then protonated by the phosphonium cation (the conjugate acid of the phosphine catalyst), regenerating the neutral phosphine and forming an enol product. researchgate.net

Tautomerization: The enol intermediate finally tautomerizes to the more stable keto-form to yield the final product. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (T) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-hydroxyphenyl)phosphine and its derivatives, DFT calculations have been successfully used to elucidate their structural, electronic, and spectroscopic properties. tandfonline.com For instance, the B3LYP/6-311G(d,p) basis set has been shown to provide good agreement between theoretical and experimental results for related phosphine (B1218219) oxide compounds. tandfonline.com

DFT calculations are also crucial for understanding the electronic structure of phosphine-protected gold nanoclusters. nih.gov By using DFT with hybrid exchange-correlation functional and effective core pseudopotentials, researchers can determine the geometry and characterize the electronic properties of these complex systems. nih.gov These studies help in understanding how the phosphine ligands affect the nucleophilicity and electrophilicity of the gold clusters. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For phosphine compounds, theoretical energy-based conformational analysis, often performed at levels like MP2/6-311G**, is used to understand the stereochemical behavior and stability of different conformers. nih.gov

In the case of related phosphine chalcogenides, studies have shown that these compounds can exist as an equilibrium mixture of two primary conformers: a major planar s-cis and a minor orthogonal one. nih.gov The stability of these conformers is influenced by intramolecular interactions and steric considerations. For example, in tristhis compound oxide derivatives, the orientation of the side arms is a key conformational feature, with X-ray diffraction studies revealing conformations where two side arms are oriented in the same direction as the P=O group, while the third is in the opposite direction. researchgate.net

Computational modeling, such as DFT calculations at the B3LYP/6-31G* level, is also used to understand the self-assembling behavior of phosphine oxide-based compounds by analyzing their molecular structures. rsc.org

This compound and its derivatives are important ligands in coordination chemistry. nih.gov DFT calculations provide significant insights into the nature of the bonding between the phosphine ligand and the metal center. nih.gov Phosphines are considered L-type ligands and are known to be π-acceptors, a property that arises from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals. wikipedia.org

In metal complexes, the phosphine can coordinate in various ways. For instance, a monophosphine ligand with a CpC group can coordinate to a metal like ruthenium(II) through both the phosphine site and the cyclopentadienyl (B1206354) site, forming an ansa-type structure. mdpi.com Diphosphine ligands, due to the chelate effect, bind more tightly to metal centers than two separate monodentate phosphines. wikipedia.org

Theoretical studies on rhenium(I) tricarbonyl complexes with (2-hydroxyphenyl)diphenylphosphine show that the phosphorus atom has a stronger trans influence than halide or nitrogen donors. researchgate.net The Re-P bond distances in these complexes are within the typical range observed for phosphite (B83602) ligands. researchgate.net DFT calculations on Au8 nanoclusters protected by phosphine ligands have shown that the formation of Au-P bonds depends on the concentration and binding sites of the ligands around the cluster. nih.gov

Conformational Analysis and Stability

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including NMR chemical shifts. nih.gov DFT, in particular, has become a popular technique for predicting NMR chemical shifts with reasonable accuracy. nih.gov For phosphorus-containing compounds, 31P NMR spectroscopy is a crucial tool, and computational studies help in understanding the various factors that influence the chemical shifts. researchgate.net

The prediction of 1H NMR chemical shifts can also be achieved with high accuracy using machine learning algorithms trained on large experimental datasets. nih.govresearchgate.net These methods can be significantly faster than traditional quantum mechanics approaches. nih.gov

Theoretical calculations have been used to analyze the conformational and relativistic effects on 31P and 77Se chemical shifts in phosphine selenides. rsc.org The effect of noncovalent interactions, such as hydrogen bonds and coordination to metal ions, on the 31P NMR chemical shift tensor has been investigated and simulated using the DFT gauge-invariant atomic orbital (GIAO) approach. rsc.org

For bis(2-phenethyl)vinylphosphine and its chalcogenide derivatives, theoretical calculations of 31P-1H spin-spin coupling constants have shown marked stereochemical dependences, providing a valuable tool for conformational studies. nih.gov

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying reaction pathways and characterizing transition state structures. escholarship.org For instance, in the enantioselective desymmetrization of bisthis compound oxides, theoretical calculations were conducted to support the proposed transition state structures. rsc.org These calculations can provide insights into the factors controlling stereoselectivity, such as steric effects. rsc.org

In the context of organocatalysis, understanding the reaction pathway is crucial. For the (4 + 1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides, it has been proposed that the phosphine oxide is first converted into a P(III) intermediate. acs.org Computational studies can help to model the subsequent steps of the reaction, including the formation of intermediates and the final product, and explain the observed diastereoselectivities. acs.org

Modeling has also been applied to understand the racemization of P-chiral phosphines. DFT calculations on the structure of protonated ferrocenyl phosphines have provided insights into how pyramidal inversion, leading to racemization, is triggered. nih.gov

Advanced Characterization Methodologies for Structural Elucidation and Mechanistic Probing

X-ray Crystallography of (2-Hydroxyphenyl)phosphine Derivatives and Metal Complexes

The crystal structure of tristhis compound has been determined, revealing key structural features of the molecule. researchgate.net In metal complexes, this compound can act as a bidentate P,O-ligand, coordinating to the metal center through both the phosphorus atom and the deprotonated hydroxyl group. For instance, in rhenium(I) and technetium-99m tricarbonyl complexes, the (2-hydroxyphenyl)diphenylphosphine ligand binds in a bidentate fashion. researchgate.net The solid-state structure of several rhenium(I) tricarbonyl complexes with (2-hydroxyphenyl)diphenylphosphine and various monodentate co-ligands have been elucidated by X-ray crystallography, confirming the facial arrangement of the three carbonyl groups and the bidentate coordination of the phosphine (B1218219) ligand. acs.org

In a series of rhenium(V) oxo complexes, the coordination of (2-hydroxyphenyl)diphenylphosphine and its derivatives has been extensively studied. rsc.orgacs.org The X-ray structures of complexes such as [ReOCl3(PO)]- and [ReOCl(PO)2] (where PO represents the deprotonated (2-hydroxyphenyl)diphenylphosphine ligand) have been determined, showing distorted octahedral geometries around the rhenium center. acs.org The cis-(P,P) arrangement of the phosphine ligands was confirmed in the bis-substituted complexes. acs.org Similarly, the crystal structures of rhenium(III) complexes with (o-hydroxyphenyl)diphenylphosphine have been characterized, revealing different coordination spheres depending on the reaction conditions. rsc.orgubc.ca

Furthermore, X-ray diffraction has been employed to study derivatives where the hydroxyl group is part of a larger molecular framework. For example, the structure of sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, a derivative of the flame retardant DOPO, has been determined, revealing a complex coordination network involving the sodium cations and the phosphinate and hydroxyl functionalities. mdpi.comresearchgate.net The crystal structure of a salicylidene phosphonate (B1237965) derivative also highlights the presence of intramolecular hydrogen bonds involving the hydroxyl group. nih.gov

Table 1: Selected Crystallographic Data for this compound Derivatives and Complexes
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
tristhis compound--- researchgate.net
fac-[Re(CO)3(PO)(H2O)]--Bidentate P,O-coordination researchgate.net
[ReOCl3(PO)][NBu4]MonoclinicP21/nDistorted octahedral geometry acs.org
[ReO2(PO)2][AsPh4]TriclinicP1̄cis-(P,P) configuration acs.org
[ReOCl(PO)2]OrthorhombicP212121cis-(P,P) configuration acs.org
[ReCl(Hypy)(hypy)(PO)]--Neutral Re(III) complex rsc.orgubc.ca
Na[OH-Ph-Ph-PHO2]--Stair-like framework with five-coordinated sodium mdpi.comresearchgate.net

Note: PO represents the deprotonated form of (2-hydroxyphenyl)diphenylphosphine. Hypy = NNC5H4N. Further details can be found in the cited literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound and its derivatives in solution. Both ¹H and ³¹P NMR provide a wealth of information regarding the electronic environment of the nuclei, connectivity, and stereochemistry.

Investigation of ³¹P NMR Chemical Shifts and Coupling Phenomena

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including its oxidation state, coordination number, and the nature of the substituents.

In derivatives of this compound, the ³¹P chemical shift provides a direct probe of the phosphorus atom's environment. For instance, in a series of rhenium(V) oxo complexes with (2-hydroxyphenyl)diphenylphosphine, the ³¹P{¹H} NMR spectra were used to demonstrate a cis-(P,P) arrangement for bis-substituted complexes. acs.org The ³¹P NMR data for monomeric phosphines and their rhodium complexes show distinct chemical shifts and coupling constants upon coordination. ru.nl For example, the ³¹P NMR spectrum of a polymer-bound rhodium complex with a phosphine ligand shows a doublet at approximately +30 ppm upon coordination. ru.nl

The coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹H or other phosphorus nuclei (in polyphosphorus compounds), provides valuable structural information. The magnitude of the one-bond rhodium-phosphorus coupling constant (¹J(Rh-P)) in rhodium complexes can indicate the nature of the ligand trans to the phosphine. ru.nl In nickel bidentate phosphine complexes, the phosphorus-phosphorus coupling constant (JPP) has been shown to be a reliable indicator of the nickel's oxidation state. nih.gov

The chemical shift tensors, which describe the orientation dependence of the chemical shift, can be determined from solid-state NMR experiments and provide deeper insight into the electronic structure of the phosphorus center. nsf.gov For ruthenium phosphinidene (B88843) complexes, the large spans of the ³¹P chemical shift tensors are characteristic of multiply bonded phosphorus centers. nsf.gov

Table 2: Representative ³¹P NMR Data for this compound Derivatives and Related Compounds
Compound/Complex TypeSolvent³¹P Chemical Shift (δ, ppm)Coupling Constants (Hz)Key ObservationsReference
Polymer-anchored Rh(I) complex-~+30 (doublet)¹J(Rh-P) = 181.5-189Phosphine coordination trans to chlorine ru.nl
[ReOCl(MePO)₂]---- ubc.ca
[ReO(Me₂PO₂)(H(Me₂PO₂))]---- ubc.ca
[Re(Hhypy)(hypy)(PO)(HPO)]Cl---N₃OP₂ coordination sphere rsc.org
Na₂[1=PtBu]---Large chemical shift tensor span nsf.gov
Ni(0) bidentate phosphine (2-C linker)--|JPP| > 40Indicator of Ni(0) oxidation state nih.gov
Ni(II) bidentate phosphine (2-C linker)--|JPP| < 30Indicator of Ni(II) oxidation state nih.gov

Note: This table presents a selection of data to illustrate the application of ³¹P NMR. For specific values and detailed assignments, please refer to the cited literature.

Probing Intermolecular and Intramolecular Interactions in Solution

Advanced NMR techniques are crucial for understanding the dynamic behavior and non-covalent interactions of this compound derivatives in solution. These interactions, such as hydrogen bonding, can significantly influence the conformation and reactivity of the molecules.

In solution, ortho-phosphinophenol is proposed to exist in an equilibrium of multiple conformations, the nature of which is dependent on the solvent. researchgate.net In polar solvents, intermolecular hydrogen bonding between the hydroxyl group and the solvent plays a dominant role in modulating the ³¹P NMR chemical shifts over a significant range. researchgate.net The study of phenol (B47542) OH signals by ¹H NMR, including the effects of solvent and temperature, can provide detailed information about hydrogen bonding and solvation states. mdpi.com

Intramolecular interactions can also be detected by NMR. For example, in a phosphinoferrocene (B6310582) stibine (B1205547) derivative, the addition of a competing Lewis acid to a solution of the corresponding phosphine oxide resulted in the cleavage of the intramolecular P=O→Sb dative bond, which was observable by ³¹P{¹H} NMR. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HMBC, can reveal long-range coupling constants of hydroxyl protons, aiding in the unequivocal assignment of OH signals and providing further evidence for hydrogen bonding. mdpi.com

Infrared (IR) and Raman Spectroscopic Analysis of Coordination Modes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and how their vibrational frequencies change upon coordination to a metal center. This allows for the characterization of coordination modes.

The IR spectra of metal complexes of this compound derivatives exhibit characteristic bands that are indicative of the ligand's coordination. For instance, in rhenium(I) tricarbonyl complexes, the coordination of the phosphine ligand is confirmed by the presence of characteristic peaks for the C-H stretching vibrations of the phenyl rings. researchgate.net The IR spectrum of a methoxy-substituted phosphine complex showed a peak indicative of the C-O-C stretching vibration, confirming the incorporation of this group. researchgate.net

The stretching frequency of the Re=O bond in rhenium(V) oxo complexes is a prominent feature in their IR spectra and provides information about the electronic environment of the metal center. acs.org Detailed analysis of the IR spectra of a series of rhenium(V) compounds in the 900–580 cm⁻¹ region allowed for the differentiation between symmetrical and asymmetrical bis-substituted complexes. acs.org

Raman spectroscopy can also be a powerful tool, particularly for studying metal-ligand vibrations. In a palladium complex, a band in the Raman spectrum was assigned to the symmetric Pd-Cl stretching vibration, providing evidence for the trans geometry of the coordination plane. researchgate.net Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic transition, can selectively enhance the vibrations of the chromophoric part of a molecule, providing detailed information about the structure of the metal center and its immediate environment. researchgate.net The combination of IR and Raman spectroscopy can be used to determine both the coordination mode of a ligand and the geometric arrangement of ligands around a metal atom. sci-hub.se

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives and Complexes
Compound/ComplexTechniqueWavenumber (cm⁻¹)AssignmentSignificanceReference
fac-[Re(CO)₃(PO)(L²)]IR742-743, 691-693C-H stretch (phenyl)Confirms phosphine coordination researchgate.net
Methoxy-substituted phosphine complexIR1251C-O-C stretchConfirms methoxy (B1213986) group incorporation researchgate.net
[ReOCl₂(NP₂PhOAr)]IR989ν(Re=O)Characteristic Re=O stretch nih.gov
[ReOCl₂(NP₂PhOAr)]IR1093ν(P=O)Characteristic P=O stretch nih.gov
trans-Pd complexRaman300νs(Pd-Cl)Indicates trans geometry researchgate.net

Note: This table provides examples of vibrational data. Specific values are dependent on the full molecular structure and environment.

Mass Spectrometry for Ligand and Complex Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound, its derivatives, and their metal complexes. It also provides information about the elemental composition and can be used to elucidate structural features through fragmentation analysis.

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, as it often allows for the observation of the intact molecular ion. ESI-MS has been used to characterize a variety of rhenium complexes with this compound derivatives. researchgate.netacs.orgnih.gov For example, the high-resolution ESI-MS of a rhenium oxo complex showed a peak corresponding to the [M-Cl]⁺ ion, confirming the composition of the complex. nih.gov In another study, an ESI-MS analysis of a rhenium complex revealed that the phosphine ligand was coordinated twice as a monodentate ligand. researchgate.net

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another soft ionization technique that can be used for the characterization of these compounds. uni-muenchen.de Mass spectrometry has also been used to study the stability of phosphine borane (B79455) derivatives, where the observation of a phosphine oxide fragment suggested cleavage of the P-B bond and subsequent oxidation. nih.gov The characterization of various metal complexes of this compound and its derivatives often includes mass spectrometry data to confirm the identity and purity of the synthesized compounds. rsc.orgresearchgate.net

Emerging Research Avenues and Future Perspectives

Development of Novel (2-Hydroxyphenyl)phosphine Ligand Architectures

The development of novel ligand architectures is a cornerstone of advancing catalysis. For this compound, this involves the synthesis of new derivatives with tailored steric and electronic properties. rsc.org Researchers are actively designing and synthesizing innovative phosphine (B1218219) ligands to enhance catalytic activity and selectivity. sioc-journal.cn

One promising direction is the creation of biaryl monophosphine ligands, which have shown significant potential in various cross-coupling reactions. mdpi.com The ability to fine-tune the structure of the aryl groups allows for precise control over the ligand's properties. mdpi.com Additionally, the synthesis of phosphine-phosphite ligands derived from (2-hydroxyphenyl)phosphines is being explored for applications in asymmetric catalysis, such as the rhodium-catalyzed hydroformylation of styrene. researchgate.net

Recent strategies also include the diversification of tertiary phosphines through nickel-catalyzed substituent exchange, allowing for the introduction of a wide range of alkyl groups. rsc.orgrsc.org This method provides a rapid route to new ligand derivatives, which can be further modified for specific catalytic applications. rsc.org The development of tripodal ligands based on tristhis compound oxide is another active area, with these molecules serving as precursors for more complex structures. researchgate.net

Novel this compound Ligand Architectures

Ligand TypeKey FeaturesPotential ApplicationsReferences
Biaryl MonophosphinesTunable steric and electronic properties.Cross-coupling reactions. mdpi.com
Phosphine-PhosphitesChiral, derived from (2-hydroxyphenyl)phosphines.Asymmetric hydroformylation. researchgate.net
Alkyl-Substituted PhosphinesSynthesized via Ni-catalyzed substituent exchange.Diverse catalytic applications. rsc.orgrsc.org
Tripodal LigandsBased on tristhis compound oxide.Precursors for complex architectures. researchgate.net

Expanding Catalytic Applications Beyond Current Paradigms

While this compound ligands have proven effective in established catalytic reactions, researchers are actively exploring their use in new and challenging transformations. The unique properties of these ligands make them suitable for a wide range of catalytic processes. google.com

One area of expansion is in nickel-catalyzed cross-coupling reactions. The development of phosphine-functionalized N-heterocyclic carbene (NHC) nickel complexes has shown promise in the coupling of aryl chlorides with various nucleophiles. researchgate.net Furthermore, the use of small phosphine ligands has enabled the selective oxidative addition of Ar-O over Ar-Cl bonds at nickel(0), a significant advancement in Suzuki-Miyaura couplings. nih.gov

The application of these ligands is also being extended to other transition metal-catalyzed reactions, such as palladium-catalyzed carbonylations, Sonogashira couplings, and cross-couplings with organometallic reagents. google.com The thermal stability of these novel phosphine ligands allows for their use at high reaction temperatures, expanding the scope of possible applications. google.com Additionally, research into the catalytic disproportionation of formic acid to generate methanol (B129727) is an emerging area where ligands derived from (2-hydroxyphenyl) moieties are being investigated. researchgate.net

Computational Design and Predictive Modeling for Enhanced Ligand Performance

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. researchgate.netrsc.org DFT calculations provide valuable insights into reaction mechanisms, transition states, and the electronic and steric effects of ligands, guiding the rational design of more efficient catalysts. nih.govuva.es

For this compound ligands, DFT studies have been employed to elucidate the factors governing selectivity in nickel-catalyzed cross-couplings. nih.gov These calculations have revealed the critical role of both electronic and steric factors, as well as the importance of interactions between the nickel center and the ligand. nih.gov Computational modeling is also used to predict the thermodynamic stability of different ligand conformations and to understand the coordination modes of assembled phosphine ligands. sioc-journal.cn

The relationship between ligand structure and the optical and electronic properties of resulting metal complexes is another area where DFT provides crucial understanding. For instance, in platinum-containing conjugated polymers, DFT calculations have successfully explained the observed HOMO-LUMO gaps in relation to the phosphine ligands used. rsc.org As computational methods become more powerful and accessible, their role in the predictive design of this compound-based catalysts is expected to grow significantly.

Applications of Computational Modeling for this compound Ligands

Computational MethodArea of ApplicationInsights GainedReferences
Density Functional Theory (DFT)Ni-catalyzed cross-couplingElucidation of selectivity, role of steric and electronic effects. nih.gov
DFTLigand conformation and coordinationPrediction of thermodynamic stability and coordination modes. sioc-journal.cn
DFTOptical and electronic propertiesExplanation of HOMO-LUMO gaps in platinum-containing polymers. rsc.org
DFTReaction mechanism studiesInsight into transition states and non-observable intermediates. uva.es

Exploration of Supramolecular Chemistry and Advanced Materials Precursors

The ability of this compound and its derivatives to participate in self-assembly processes opens up exciting opportunities in supramolecular chemistry and materials science. Supramolecular chemistry focuses on the construction of complex chemical systems from molecular components held together by non-covalent interactions. mdpi.com

This compound oxides have been utilized in the formation of supramolecular coordination complexes. acs.orgacs.org For example, rhenium(I)-based monocyclic and bicyclic phosphine oxide-coordinated supramolecular complexes have been synthesized through coordination-driven self-assembly. acs.org These assemblies often involve the in situ oxidation of a phosphine to a phosphine oxide. acs.org The resulting structures can range from discrete supermolecules to extended networks. mdpi.com

In the realm of advanced materials, this compound derivatives are being investigated as precursors for functional polymers and composites. For instance, they can be used as flame retardants in epoxy resin formulations. google.comresearchgate.net Poly(arylene ether phosphine oxide)s have been shown to complex with metal salts, creating transparent metal/polymer "composites" with novel properties. acs.org Furthermore, the incorporation of phosphine oxide moieties into polymers can enhance their thermal stability and other material properties. rsc.org

Q & A

Q. What synthetic methodologies are most effective for preparing (2-Hydroxyphenyl)phosphine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-hydroxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert atmospheres (argon/nitrogen) is a common approach. Optimization includes:
  • Temperature control : Maintain −78°C to 0°C to prevent side reactions.
  • Solvent selection : Use anhydrous THF or diethyl ether to enhance reagent solubility and stability.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted precursors and byproducts.
    Yield improvements (>70%) are achieved by slow reagent addition and stoichiometric excess of the Grignard reagent (3:1 molar ratio to PCl₃). Parallel monitoring via TLC or in-situ ³¹P NMR ensures reaction progress .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods:
  • ³¹P NMR : A singlet near δ +15 to +25 ppm confirms the phosphine structure, with shifts influenced by the hydroxyl group’s electronic effects.
  • IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and P–C aromatic vibrations (~1450 cm⁻¹) are critical markers. Compare with databases like NIST Chemistry WebBook for validation .
  • X-ray crystallography : Resolves steric effects of the hydroxyphenyl group on phosphorus geometry.
    Common pitfalls :
  • Moisture contamination broadens O–H peaks in IR.
  • Paramagnetic impurities in NMR samples require rigorous drying .

Advanced Research Questions

Q. What mechanistic role does the hydroxyl group play in this compound’s coordination chemistry and catalytic activity?

  • Methodological Answer : The hydroxyl group acts as a hemilabile ligand, enabling dynamic coordination in transition-metal complexes (e.g., Pd, Ru). This facilitates:
  • Substrate activation : The –OH group stabilizes metal centers via hydrogen bonding, enhancing catalytic turnover in cross-coupling reactions.
  • Steric tuning : Ortho-substitution directs regioselectivity in arylations.
    Experimental validation involves:
  • Cyclic voltammetry : To assess redox activity of metal-phosphine complexes.
  • Kinetic studies : Compare reaction rates with/without hydroxyl substitution (e.g., vs. phenylphosphine analogs) .

Q. How can contradictory data on this compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Stability discrepancies arise from varying experimental setups. A systematic approach includes:
  • pH-dependent NMR : Monitor ³¹P signal integrity in buffered solutions (pH 2–12).
  • Mass spectrometry : Detect decomposition products (e.g., phosphine oxides).
  • Control for autoxidation : Use degassed solvents and chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.
    For instance, instability at pH >10 correlates with hydroxyl deprotonation, increasing susceptibility to oxidation. Pre-treatment with antioxidants (e.g., BHT) mitigates this .

Q. What methodologies assess the environmental impact and degradation pathways of this compound in lab settings?

  • Methodological Answer : Lab-scale degradation studies involve:
  • Photochemical assays : Expose to UV-Vis light (λ = 254–365 nm) and analyze via HPLC-MS for oxidized products (e.g., phosphinic acids).
  • Microbial degradation : Use soil slurry models with Pseudomonas spp. to track phosphine-to-phosphate conversion via ³¹P NMR.
  • Ecotoxicity screening : Daphnia magna assays quantify LC₅₀ values, with controls for matrix effects .

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